molecular formula C14H13N5O3 B2706239 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1207001-85-1

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2706239
CAS No.: 1207001-85-1
M. Wt: 299.29
InChI Key: CUTSCUAETKPODF-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic chemical compound designed for research applications, featuring a molecular hybrid of two privileged pharmacophores in medicinal chemistry: the 1,2,4-oxadiazole and the 4-oxoquinazoline rings. The 1,2,4-oxadiazole heterocycle is a versatile scaffold recognized for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups . This moiety is found in compounds with a broad spectrum of documented biological activities, including potential as enzyme inhibitors and ligands for various receptors . The 4-oxoquinazoline core is another structure of significant interest in drug discovery, associated with diverse pharmacological profiles. While the specific biological profile and mechanism of action for this compound are subjects of ongoing research, its structure suggests it is a valuable compound for screening in exploratory biology and hit-to-lead optimization campaigns. Researchers may find it particularly useful in areas such as enzyme inhibition studies, oncology research, and the development of new therapeutic agents for inflammatory or infectious diseases. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-9-17-13(22-18-9)6-15-12(20)7-19-8-16-11-5-3-2-4-10(11)14(19)21/h2-5,8H,6-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTSCUAETKPODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinazolinone synthesis: The quinazolinone moiety can be synthesized by the condensation of anthranilic acid derivatives with amides or nitriles.

    Coupling reaction: The final step involves coupling the oxadiazole and quinazolinone intermediates through a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Properties

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has shown significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes necessary for bacterial growth. Studies indicate that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by interfering with DNA synthesis . Notably, it has shown selective toxicity towards cancer cells while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multidrug-resistant strains of Escherichia coli. Results indicated a significant reduction in bacterial load when treated with the compound compared to controls .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the effects of this compound on human breast cancer cell lines revealed that it significantly inhibited cell viability and induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood but is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structural features may allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : The target compound’s 1,2,4-oxadiazole group may require specialized synthesis, as seen in cephalosporin derivatives (e.g., compound 16e in ), where oxadiazole incorporation yielded low yields (2%).
  • Substituent Impact: Styryl groups (e.g., compound 11m) enhance anticancer activity but reduce synthetic yields compared to simpler substituents. Hydroxy or halide groups (e.g., dichlorophenoxy) influence selectivity for enzymes like COX-2.

Pharmacological Comparisons

Anticancer Activity
Anti-Inflammatory Activity

The hybrid compound in , combining quinazolinone with a thioalkylamide group, showed COX-2 selectivity and reduced gastrointestinal toxicity compared to Diclofenac. The target compound’s oxadiazole group may similarly modulate COX-2 affinity, though direct evidence is lacking.

Antimicrobial Activity

Physicochemical and Metabolic Stability

  • Oxadiazole vs. Styryl Groups : The 1,2,4-oxadiazole’s aromaticity and low polarity may improve metabolic stability compared to styryl groups, which are prone to oxidation.
  • Molecular Weight : The target compound’s inferred molecular weight (~350–370 g/mol) aligns with drug-like properties, contrasting with bulkier analogs (e.g., compound 11m at 455 g/mol), which may face bioavailability challenges.

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16H15N5O3
  • Molecular Weight : 297.31 g/mol
  • CAS Number : 1235092-36-0

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with oxadiazole moieties showed strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp. This activity is often attributed to the structural features that influence gene transcription related to biofilm formation .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects in vitro on various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for certain derivatives were reported as low as 1.59 μM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)
4iA5491.59
4lHCT1161.80
StandardCisplatin~10

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound has shown inhibitory activity against enzymes such as alkaline phosphatase and matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis .
  • Induction of Apoptosis : Studies have indicated that treatment with this compound leads to apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to this compound:

  • Study on Anticancer Activity : In a recent study, a series of oxadiazole derivatives were synthesized and tested for their anticancer properties. Compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines with some showing selectivity towards specific types .
  • Mechanism-Based Approaches : Another investigation detailed the mechanism-based approaches for designing oxadiazole derivatives targeting specific molecular pathways in cancer cells, leading to enhanced therapeutic efficacy .

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